molecular formula C16H20ClNOS B12730282 Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride CAS No. 127905-74-2

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride

Cat. No.: B12730282
CAS No.: 127905-74-2
M. Wt: 309.9 g/mol
InChI Key: WIHXXBSWDAESTM-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenemethanamine core, substituted with N,N-dimethyl groups and a 4-methoxyphenylthio moiety, and is typically available as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves several steps. One common method includes the reaction of benzenemethanamine with N,N-dimethyl groups, followed by the introduction of the 4-methoxyphenylthio moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Shares the N,N-dimethyl substitution but lacks the 4-methoxyphenylthio moiety.

    Benzimidazoles: A class of compounds with a benzimidazole core, known for their diverse biological activities.

    Quinazolinone and Quinazoline Derivatives: Compounds with similar structural features and biological applications.

Uniqueness

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride is unique due to the presence of the 4-methoxyphenylthio moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

127905-74-2

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-6-4-5-7-16(13)19-15-10-8-14(18-3)9-11-15;/h4-11H,12H2,1-3H3;1H

InChI Key

WIHXXBSWDAESTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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